1,3-Benzothiazole-6-sulfonyl chloride

Catalog No.
S674253
CAS No.
181124-40-3
M.F
C7H4ClNO2S2
M. Wt
233.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzothiazole-6-sulfonyl chloride

CAS Number

181124-40-3

Product Name

1,3-Benzothiazole-6-sulfonyl chloride

IUPAC Name

1,3-benzothiazole-6-sulfonyl chloride

Molecular Formula

C7H4ClNO2S2

Molecular Weight

233.7 g/mol

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H

InChI Key

XQOLJTWXFUSVOR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2

Synonyms

6-Benzothiazolesulfonyl Chloride;

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2

Synthesis and Characterization:

1,3-Benzothiazole-6-sulfonyl chloride is a heterocyclic aromatic compound with the chemical formula C7H4ClNO2S2. It can be synthesized through various methods, including the reaction of 1,3-benzothiazol-6-sulfonic acid with thionyl chloride or phosphorus pentachloride. [PubChem, 1,3-Benzothiazole-6-sulfonyl chloride, ] The synthesized product can be characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) for confirmation of its structure and purity.

Applications in Organic Synthesis:

,3-Benzothiazole-6-sulfonyl chloride serves as a versatile building block in organic synthesis due to its reactive sulfonyl chloride group. It can undergo various nucleophilic substitution reactions, allowing the introduction of diverse functionalities onto the molecule. This property makes it valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry, materials science, and other fields. [ScienceDirect, Recent advances in the chemistry of benzothiazole, ]

Potential in Medicinal Chemistry:

The introduction of the 1,3-benzothiazole-6-sulfonyl group into drug molecules has been explored for its potential effects on various biological properties. Studies suggest that it can enhance the lipophilicity, metabolic stability, and biological activity of the parent molecule. [ACS Publications, Design, Synthesis, and Biological Evaluation of Novel 1,3-Benzothiazole-6-sulfonylurea Derivatives as Potential Antibacterial Agents, ] This opens avenues for the development of novel therapeutic agents with improved efficacy and drug-like properties.

1,3-Benzothiazole-6-sulfonyl chloride is an organic compound with the molecular formula C₇H₄ClNO₂S₂ and a molecular weight of approximately 233.68 g/mol. It features a benzothiazole ring, which is a bicyclic structure containing both a benzene and a thiazole moiety. The compound is characterized by the presence of a sulfonyl chloride group (-SO₂Cl) at the 6-position of the benzothiazole ring, contributing to its reactivity and utility in various chemical applications. This compound is often used in synthetic chemistry due to its electrophilic nature, making it suitable for nucleophilic substitution reactions .

Currently, there is no scientific literature available describing the mechanism of action of 1,3-benzothiazole-6-sulfonyl chloride.

Due to the presence of the sulfonyl chloride group, 1,3-benzothiazole-6-sulfonyl chloride is expected to be corrosive and a lachrymator (tear inducer). It may react violently with water and release toxic fumes. Standard safety protocols for handling strong acids and chlorides should be followed when working with this compound [].

1,3-Benzothiazole-6-sulfonyl chloride is primarily involved in nucleophilic substitution reactions due to the electrophilic sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides or sulfonate esters.
  • Formation of Sulfonamides: Reaction with primary or secondary amines leads to the formation of sulfonamides, which are important intermediates in pharmaceuticals.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to diverse chemical products useful in organic synthesis .

1,3-Benzothiazole-6-sulfonyl chloride exhibits notable biological activity. It has been identified as an amoebicidal agent, inhibiting the growth of trophozoites and amoebae. This property suggests potential applications in medicinal chemistry and parasitology . Furthermore, its derivatives may show antimicrobial properties, making it a candidate for further investigation in drug development.

The synthesis of 1,3-benzothiazole-6-sulfonyl chloride typically involves several steps:

  • Formation of Benzothiazole: The initial step usually involves the condensation of o-phenylenediamine with carbon disulfide followed by cyclization to form benzothiazole.
  • Sulfonation: The benzothiazole derivative can then be sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
  • Chlorination: Finally, chlorination is performed to convert the sulfonic acid group into a sulfonyl chloride. This process may involve reagents like thionyl chloride or oxalyl chloride for effective conversion .

1,3-Benzothiazole-6-sulfonyl chloride finds various applications across different fields:

  • Synthetic Chemistry: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound's biological properties make it valuable for developing new therapeutic agents against parasitic infections.
  • Material Science: Its derivatives may be used in polymer chemistry and materials science due to their unique chemical properties .

Studies on 1,3-benzothiazole-6-sulfonyl chloride have focused on its interactions with biological systems. Research indicates that it can inhibit specific enzymes or pathways related to amoebicidal activity. Further interaction studies are necessary to fully elucidate its mechanism of action and potential side effects when used in therapeutic contexts .

Several compounds share structural similarities with 1,3-benzothiazole-6-sulfonyl chloride. Here are some notable examples:

Compound NameStructureUnique Features
2-AminobenzothiazoleBenzothiazole ringContains an amino group; used in dye synthesis
Benzothiazole-2-sulfonic acidBenzothiazole ringSulfonic acid instead of sulfonyl chloride
2-MercaptobenzothiazoleBenzothiazole ringContains a thiol group; used as a reducing agent
1,2-BenzothiazoleBenzothiazole ringDifferent position of nitrogen; used in pharmaceuticals

Uniqueness: 1,3-Benzothiazole-6-sulfonyl chloride's unique feature lies in its sulfonyl chloride functionality at the 6-position, which enhances its reactivity compared to other benzothiazoles that lack this electrophilic site. This characteristic allows for diverse synthetic applications that are not possible with similar compounds lacking this functional group .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1,3-Benzothiazole-6-sulfonyl chloride

Dates

Modify: 2023-08-15

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